molecular formula C11H7ClFNO B6414689 2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one CAS No. 1261912-91-7

2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one

Cat. No.: B6414689
CAS No.: 1261912-91-7
M. Wt: 223.63 g/mol
InChI Key: DHUNWBYJNSOQQZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a 3-chloro-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-5-fluoroaniline and 4-pyridone.

    Coupling Reaction: The 3-chloro-5-fluoroaniline is coupled with 4-pyridone under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

    Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-150°C) with a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the halogenated phenyl ring, potentially removing the chlorine or fluorine substituents.

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Dehalogenated derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one depends on its specific application:

    Biological Activity: It may act by inhibiting specific enzymes or binding to receptors, disrupting normal cellular processes.

    Material Science: In electronic applications, it functions by facilitating charge transfer or light emission through its conjugated system.

Comparison with Similar Compounds

  • 2-Chloro-5-fluoropyridine
  • 2-Chloro-5-fluoropyrimidine
  • 3-Chloro-5-fluoroaniline

Comparison:

  • 2-Chloro-5-fluoropyridine and 2-Chloro-5-fluoropyrimidine share similar halogenated aromatic structures but differ in their core heterocycles, which can influence their reactivity and applications.
  • 3-Chloro-5-fluoroaniline is a precursor in the synthesis of 2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one and shares similar functional groups but lacks the pyridinone ring, making it less versatile in certain applications.

This compound stands out due to its unique combination of a halogenated phenyl ring and a pyridinone core, offering a balance of reactivity and stability that is valuable in various fields of research and industry.

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-8-3-7(4-9(13)5-8)11-6-10(15)1-2-14-11/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUNWBYJNSOQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692605
Record name 2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-91-7
Record name 2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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